Simendan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861357 | |
| Record name | Simendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131741-08-7 | |
| Record name | Simendan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIMENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
L-Tartaric Acid-Mediated Resolution
The foundational method involves reacting racemic 6-(4-aminophenyl)-5-methylpyridazin-3(2H)-one with L-tartaric acid in 2-propanol. The diastereomeric salt of the (-)-enantiomer precipitates upon cooling, achieving ~85% ee after initial crystallization. Further purification via dioxane recrystallization elevates ee to 99.5% but introduces scalability challenges due to solvent toxicity.
Reaction Conditions:
Di-p-Anisoyl-L-Tartaric Acid (DPA-L-TA) Resolution
A 2012 patent demonstrated that replacing L-tartaric acid with DPA-L-TA in ethanol-water mixtures enhances stereoselectivity. The bulky p-anisoyl groups improve salt solubility differentials, enabling single-step resolutions with 95% ee.
Optimized Parameters:
-
Solvent: Ethanol/water (2:1 v/v)
Coupling Reactions to Form this compound
The resolved (-)-pyridazinone intermediate undergoes diazotization and coupling with malononitrile under acidic conditions. Critical parameters include:
Diazotization Conditions
Malononitrile Coupling
Malononitrile (1.05 eq) is added post-diazotization, with pH adjustment to 6.0 using sodium acetate to precipitate this compound.
Representative Data:
Industrial-Scale Process Improvements
Solvent System Optimization
Recent patents replace 2-propanol with ethanol-isopropanol blends, reducing toxicity and improving recyclability. For example, a 2022 method uses ethanol-water (4:1) with DPA-L-TA, achieving 82% yield and 99.7% ee in one crystallization step.
Acidic Purification of Crude this compound
Post-synthesis, crude this compound is treated with organic acids (e.g., acetic acid) to solubilize impurities. This step increases HPLC purity from 98.5% to 99.9% without chromatography.
Purification Protocol:
-
Dissolution: Crude this compound in acetic acid (10 vol) at 60°C.
-
Filtration: Remove insoluble impurities.
-
Precipitation: Add water (20 vol) and cool to 5°C.
Comparative Analysis of Synthetic Routes
Key Observations:
-
DPA-L-TA Methods: Higher yields and ee values due to enhanced chiral discrimination.
-
Solvent Toxicity: Ethanol-water systems are safer than 2-propanol or dioxane.
-
Purification: Acidic treatment replaces column chromatography, reducing costs.
Chemical Reactions Analysis
Types of Reactions
Simendan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Profile
Mechanism of Action:
- Calcium Sensitization: Simendan increases the sensitivity of the cardiac myofilaments to calcium, improving contractility without significantly increasing myocardial oxygen demand.
- Vasodilation: It opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation and reduced preload and afterload on the heart.
Clinical Applications
This compound has been investigated for various clinical applications beyond its initial indication for heart failure. Below is a summary of its major applications:
Case Studies
- Acute Heart Failure Management:
- Cardiogenic Shock:
- Pulmonary Hypertension:
Recent Research Findings
Recent systematic reviews have focused on the efficacy and safety of this compound across various conditions:
- A systematic review published in 2024 assessed the use of levothis compound in septic patients, indicating potential advantages over placebo, such as improved hemodynamic stability and reduced mortality rates .
- Another review highlighted the expanding clinical applications of levothis compound beyond heart failure, emphasizing its role in critical care settings and ongoing investigations into its use for other cardiovascular conditions .
Mechanism of Action
Simendan exerts its effects through a dual mechanism of action:
Comparison with Similar Compounds
Simendan vs. Milrinone (PDE Inhibitor)
Key Findings :
- This compound’s calcium sensitization provides superior inotropic support without compromising diastolic function, unlike milrinone, which relies solely on cAMP-mediated calcium influx .
- In a porcine model of verapamil-induced myocardial depression, this compound significantly improved survival (120-minute median survival vs. 75 minutes in controls; p = 0.04) .
This compound vs. Dobutamine (β-Adrenergic Agonist)
| Parameter | This compound | Dobutamine |
|---|---|---|
| Mechanism | PDE inhibition + calcium sensitization | β1-receptor agonism (↑ cAMP and Ca²⁺ influx) |
| Oxygen Demand | Neutral or reduced | Increased (due to ↑ heart rate and workload) |
| Arrhythmia Risk | Low | High |
| Tolerance | No tachyphylaxis reported | Tachyphylaxis common |
Key Insight : this compound avoids the oxygen-wasting and arrhythmogenic effects associated with β-agonists like dobutamine, making it safer in ischemic conditions .
Research Findings and Data Tables
Table 1: Hemodynamic Effects in Verapamil-Induced Myocardial Depression (Porcine Model)
| Parameter | This compound Group | Control Group | p-value |
|---|---|---|---|
| Baseline Ca²⁺ (g/L) | 73 (68–73) | 65 (66–73) | 0.04 |
| Verapamil Dose (mg) | 47 (46–50) | 42 (38–46) | NS |
| Survival Rate | 5/6 (83%) | 1/6 (17%) | 0.04 |
| Median Survival Time (min) | 120 | 75 | 0.04 |
Biological Activity
Simendan, a calcium-sensitizing compound, is primarily known through its active enantiomer, levothis compound. This compound has garnered attention for its unique pharmacological properties and therapeutic applications, particularly in the management of acute heart failure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles.
This compound operates through two primary mechanisms:
- Calcium Sensitization : this compound enhances the sensitivity of cardiac myofilaments to calcium ions by binding to cardiac troponin C. This mechanism increases myocardial contractility without raising intracellular calcium levels, thus reducing the risk of calcium overload and associated toxicity .
- Vasodilation : The compound also opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to vasodilation. This effect reduces both preload and afterload on the heart, improving cardiac output while minimizing myocardial oxygen demand .
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile that supports its clinical use:
- Absorption and Distribution : Following intravenous administration, this compound displays rapid absorption and a small volume of distribution (mean Vd: 8.5 to 14.1 L). The drug's elimination half-life ranges from approximately 0.83 to 1.77 hours .
- Enantiomeric Profile : this compound consists of two enantiomers—levothis compound (the active form) and dextrothis compound. Studies indicate minor pharmacokinetic differences between these enantiomers, with levothis compound being primarily responsible for therapeutic effects .
- Clinical Implications : The linear correlation between plasma concentration and hemodynamic effects allows for precise dose adjustments during treatment, making it suitable for acute settings like cardiogenic shock or severe heart failure .
Clinical Efficacy
This compound has been evaluated in various clinical studies demonstrating its effectiveness in treating heart failure:
- Case Study Overview : A retrospective analysis involving patients with cardiac amyloidosis showed that levothis compound significantly improved urinary output and reduced body weight during hospitalization, indicating enhanced fluid management in heart failure patients .
- Efficacy in Different Populations : In patients with advanced heart failure or those undergoing cardiac surgery, this compound has been shown to improve hemodynamic parameters such as ejection fraction and cardiac output. Its use has expanded beyond heart failure to include conditions like pulmonary hypertension and right ventricular failure .
Safety Profile
The safety of this compound has been well-documented across multiple studies:
- Adverse Effects : Generally well-tolerated, the most common side effects include hypotension and transient vasovagal reactions. Serious adverse events are rare but can occur in sensitive populations .
- Long-term Safety : Long-term studies have indicated that levothis compound does not adversely affect renal function or electrolyte balance, making it a viable option for prolonged use in chronic heart failure management .
Summary of Research Findings
Q & A
Q. How should researchers address publication bias in this compound’s negative or inconclusive results?
- Methodological Answer: Submit findings to registries like ClinicalTrials.gov or preclinical repositories (e.g., Zenodo). Advocate for journal policies prioritizing methodological rigor over novelty. Use funnel plots to detect asymmetry in meta-analyses .
Key Methodological Principles
- Contradiction Analysis : Use triangulation (e.g., biochemical, functional, and imaging data) to resolve inconsistencies .
- Experimental Design : Pre-register hypotheses and analytical plans to reduce Type I errors .
- Data Curation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
